![molecular formula C11H22N2O2 B567477 (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 1260619-37-1](/img/structure/B567477.png)
(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Overview
Description
“(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is a chemical compound . It is also known as “(S)-1-Boc-5-methyl-1,4-diazepane” and "tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate" .
Molecular Structure Analysis
The molecular formula of “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is C11H22N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 .
Physical And Chemical Properties Analysis
The molecular weight of “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is 214.3 . The predicted boiling point is 373.9±35.0 °C, and the predicted density is 1.081±0.06 g/cm3 . The predicted pKa value is 10.49±0.40 .
Scientific Research Applications
Environmental Remediation
Research has explored the decomposition of similar compounds, such as methyl tert-butyl ether (MTBE), in environmental contexts. For example, Hsieh et al. (2011) demonstrated the feasibility of using radio frequency (RF) plasma reactors for the decomposition of MTBE, suggesting a potential application in environmental remediation technologies. This could imply the utility of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in similar plasma-based decomposition processes for environmental clean-up efforts (Hsieh et al., 2011).
Chemical Synthesis and Catalysis
The synthesis and catalytic applications of related compounds have been widely studied, with implications for the use of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in chemical synthesis. For instance, research into the synthetic utilities of o-phenylenediamines for the creation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines suggests a methodology that could be applicable to (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, potentially serving as a precursor or intermediary in the synthesis of complex organic compounds (Ibrahim, 2011).
Polymer Research
The application of polymer membranes for the purification of fuel additives, as explored by Pulyalina et al. (2020), provides insight into the potential use of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in the development of new materials for the separation and purification processes within the chemical industry. This could involve the compound either as a component of the membrane materials or as a target for separation in synthetic processes (Pulyalina et al., 2020).
Medicinal Chemistry and Pharmacology
The broader family of diazepines, including 1,4-diazepines, has been noted for their biological activities, such as antipsychotic, anxiolytic, and anticancer properties. The review by Rashid et al. (2019) on the synthetic routes and biological significance of 1,4-diazepines underscores the potential medicinal chemistry applications of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Given its structural similarity to diazepines, there could be unexplored applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents (Rashid et al., 2019).
Safety and Hazards
The safety information available indicates that “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” may be harmful if swallowed and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXIQUBNSPVCB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125183 | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260619-37-1 | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.